molecular formula C14H22O B1235832 gamma-Irone CAS No. 79-68-5

gamma-Irone

Cat. No.: B1235832
CAS No.: 79-68-5
M. Wt: 206.32 g/mol
InChI Key: MVPDTCQYNRKWJA-UHFFFAOYSA-N
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Description

Gamma-Irone is a naturally occurring organic compound belonging to the family of irones, which are known for their distinctive violet-like fragrance. It is a key component in the aroma profile of orris root, derived from the rhizomes of the iris plant. This compound is widely used in the fragrance industry due to its pleasant scent and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Irone can be synthesized through various methods, including chemical synthesis and bioconversion. One common synthetic route involves the cyclization of a suitable precursor, such as a beta-ionone derivative, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves bioconversion processes. One such method includes treating an iris rhizome substrate with specific bacteria, such as Enterobacteriaceae or Pseudomonaceae, in the presence of a plant cell culture medium. This bioconversion process allows for the efficient production of this compound from natural sources .

Chemical Reactions Analysis

Types of Reactions

Gamma-Irone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the structure of this compound, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction leads to the formation of reduced irone derivatives.

    Substitution: Substitution reactions involving this compound can be carried out using halogenating agents, such as chlorine or bromine, under controlled conditions to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions include oxidized irone derivatives, reduced irone derivatives, and halogenated irone compounds. These products can have different olfactory properties and are used in various fragrance formulations.

Scientific Research Applications

Gamma-Irone has a wide range of scientific research applications across different fields:

    Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclic ketones in various chemical reactions.

    Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in studies related to plant biochemistry and metabolism.

    Medicine: this compound is explored for its potential therapeutic applications, particularly in aromatherapy and alternative medicine. Its pleasant fragrance is believed to have calming and stress-relieving effects.

    Industry: In the fragrance industry, this compound is a valuable ingredient in perfumes, cosmetics, and personal care products. .

Mechanism of Action

The mechanism of action of gamma-Irone primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, this compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic violet-like scent. The molecular targets include olfactory receptor proteins, which are part of the G-protein-coupled receptor family. The binding of this compound to these receptors activates intracellular signaling cascades, resulting in the transmission of olfactory signals to the brain .

Comparison with Similar Compounds

Gamma-Irone is part of a family of compounds known as irones, which also includes alpha-Irone and beta-Irone. These compounds share similar structural features but differ in the position and configuration of their functional groups.

    Alpha-Irone: Known for its woody and floral scent, alpha-Irone is used in fragrance formulations for its unique olfactory properties.

    Beta-Irone: Exhibits a more intense and long-lasting fragrance compared to this compound, making it suitable for use in high-end perfumes.

This compound is unique due to its balanced and pleasant violet-like fragrance, which is less intense than beta-Irone but more stable than alpha-Irone. This makes it a versatile ingredient in various fragrance applications .

Properties

IUPAC Name

4-(2,2,3-trimethyl-6-methylidenecyclohexyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDTCQYNRKWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C)C(C1(C)C)C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861639
Record name 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-68-5
Record name 4-(2,2,3-Trimethyl-6-methylenecyclohexyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,3-trimethyl-6-methylenecyclohexyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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